

Technical Support Center: Phosphoramidite RNA Synthesis

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Compound of Interest		
Compound Name:	5'-O-DMT-3'-O-TBDMS-Ac-rC	
Cat. No.:	B173532	Get Quote

Welcome to the technical support center for phosphoramidite RNA synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize their synthesis protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Here you will find answers to common questions and solutions to problems encountered during phosphoramidite RNA synthesis.

Q1: My final RNA product is showing a significant (n-1) peak on HPLC/PAGE analysis. What is the primary cause and how can I fix it?

A1: The most common cause of (n-1) shortmer sequences is incomplete capping of unreacted 5'-hydroxyl groups after a coupling cycle. If these free hydroxyls are not blocked, they will react in the subsequent coupling step, leading to a sequence missing one nucleotide.

Troubleshooting Steps:

Verify Capping Reagent Quality: Standard capping is achieved by acetylating the unreacted
5'-hydroxyls with a mixture of acetic anhydride (Cap A) and a catalyst like N-methylimidazole



(NMI) or dimethylaminopyridine (DMAP) (Cap B). Ensure these reagents are fresh and anhydrous, as their effectiveness can degrade over time.

- Optimize Capping Time and Delivery: Inefficient capping can result from suboptimal reaction times or insufficient delivery of capping reagents. For synthesizers like the Expedite, it is recommended to increase the delivery of the Cap A/B mix and the time interval by 50% to ensure complete capping.[1]
- Consider an Alternative Capping Reagent: For particularly problematic syntheses, consider using a phosphoramidite-based capping agent like UniCap Phosphoramidite. This reagent provides virtually quantitative capping and can significantly reduce the formation of (n-1) deletions.

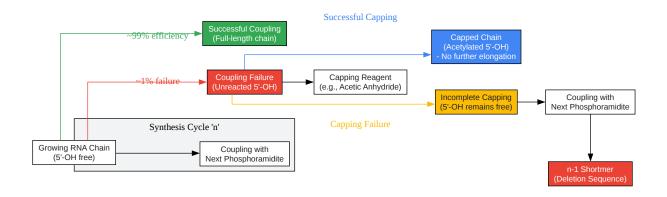
Data Summary: Capping Efficiency Comparison

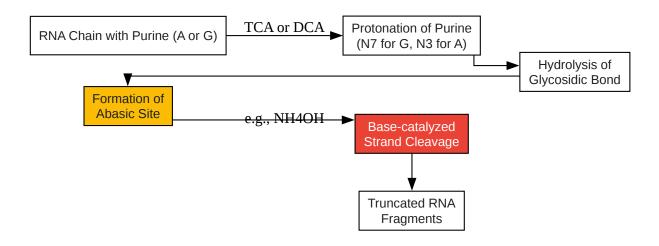
Capping Reagent	Activator/Catalyst	Reported Capping Efficiency
Acetic Anhydride	10% N-methylimidazole	90%[1]
Acetic Anhydride	16% N-methylimidazole	97%
Acetic Anhydride	6.5% DMAP	>99%[1]
UniCap Phosphoramidite	Standard Activator	~99%

Note: While highly efficient, DMAP has been reported to cause modifications on O6-dG, leading to the formation of a fluorescent adduct.

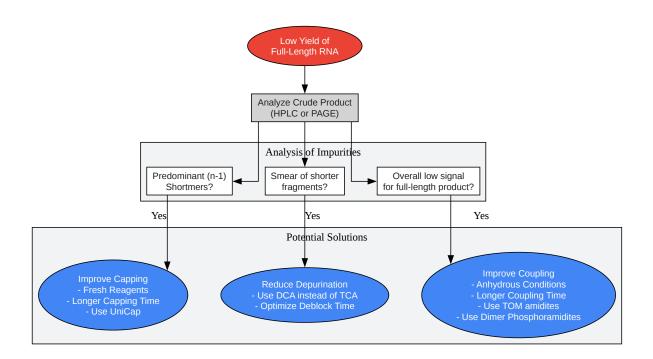
Diagram: Formation of (n-1) Shortmers due to Capping Failure











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References

• 1. glenresearch.com [glenresearch.com]



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